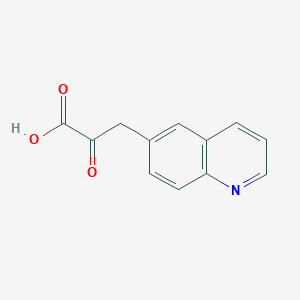
4-Amino-n-isopropyl-n,2-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N,2-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative. Sulfonamides are a class of compounds that contain the sulfonamide functional group, which is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. These compounds have a wide range of applications, particularly in the pharmaceutical industry, due to their antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N,2-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide typically involves the reaction of aniline derivatives with sulfonyl chlorides under basic conditions. One common method involves the reaction of 4-amino-N,2-dimethylaniline with isopropylsulfonyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-amino-N,2-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamides or thiols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like nitric acid, bromine, or sulfuric acid are used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Sulfinamides or thiols.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
4-amino-N,2-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-amino-N,2-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide involves the inhibition of bacterial enzymes that are essential for the synthesis of folic acid. The compound mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the formation of dihydrofolate, which is necessary for DNA synthesis and cell division in bacteria.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.
Sulfapyridine: Employed in the treatment of dermatitis herpetiformis.
Uniqueness
4-amino-N,2-dimethyl-N-(propan-2-yl)benzene-1-sulfonamide is unique due to its specific structural modifications, which may confer different pharmacokinetic properties and spectrum of activity compared to other sulfonamides. Its isopropyl group may enhance its lipophilicity, potentially improving its ability to penetrate bacterial cell membranes.
Properties
Molecular Formula |
C11H18N2O2S |
|---|---|
Molecular Weight |
242.34 g/mol |
IUPAC Name |
4-amino-N,2-dimethyl-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H18N2O2S/c1-8(2)13(4)16(14,15)11-6-5-10(12)7-9(11)3/h5-8H,12H2,1-4H3 |
InChI Key |
QTTHKJQQFMOJHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)S(=O)(=O)N(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



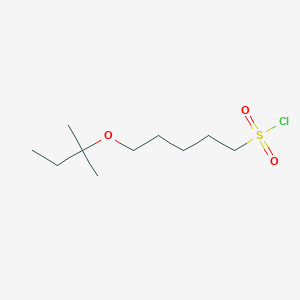
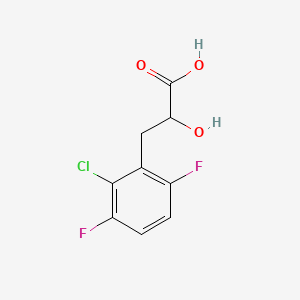
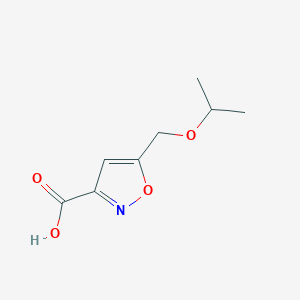
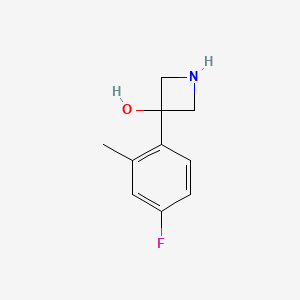
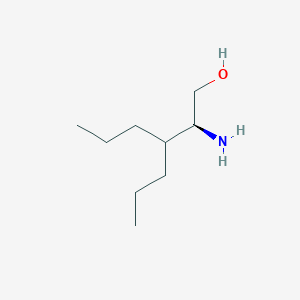
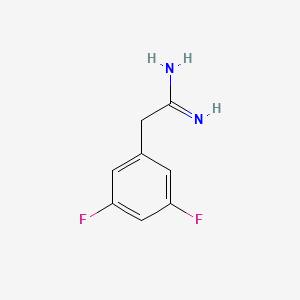

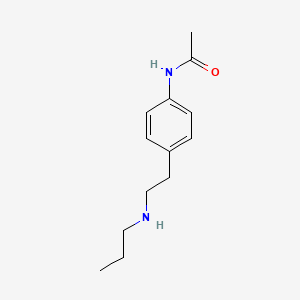
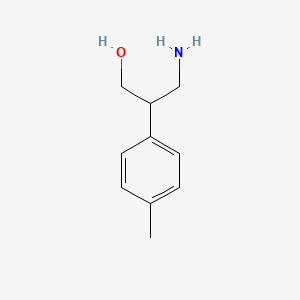
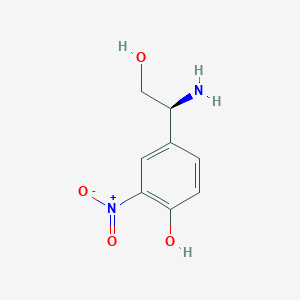
![tert-butylN-{1-[1-(aminomethyl)cyclopropyl]ethyl}carbamate](/img/structure/B13622031.png)
![4-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13622036.png)
